REACTION_CXSMILES
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[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[Cl:11])=[O:3].C(O[CH:15](OCC)[N:16]([CH3:18])[CH3:17])C>>[Cl:11][C:5]1[CH:6]=[C:7]([Cl:10])[CH:8]=[CH:9][C:4]=1[C:2]([CH:1]=[CH:15][N:16]([CH3:18])[CH3:17])=[O:3]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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CC(=O)C1=C(C=C(C=C1)Cl)Cl
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(C)OC(N(C)C)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 12 hours
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Duration
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12 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
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evaporated under high vacuum
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Type
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CUSTOM
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Details
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The residual oil was separated by column chromatography (silica gel, 1:1 ethyl acetate-hexane)
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Name
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Type
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product
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Smiles
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ClC1=C(C(=O)C=CN(C)C)C=CC(=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |